![molecular formula C36H30N4O6 B5512305 2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)

2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research in the field of organic chemistry often explores novel heterocyclic compounds due to their potential applications in materials science, pharmaceuticals, and catalysis. Compounds similar to "2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone" are of interest due to their unique structural features and potential for exhibiting unique physical and chemical properties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds typically involves multi-step reactions, starting from simpler heterocycles or aromatic compounds. Key steps may include cycloaddition reactions, nitration, alkylation, and the use of catalysts to form the desired heterocyclic frameworks. Techniques such as X-ray crystallography provide insight into the molecular structure, confirming the success of synthesis strategies (Ganapathy et al., 2015).

Wissenschaftliche Forschungsanwendungen

Thermally Stable Materials

Research by Maspero et al. (2013) on bi-pyrazolyl-based ligands, similar in structure to the compound you mentioned, highlights their potential in constructing higher-porosity materials. These materials can host nano-sized guests, suggesting applications in the development of new porous materials with unique properties, such as selective gas adsorption or catalysis support (Maspero et al., 2013).

Catalysts in Organic Synthesis

A study published in "Science" by Wasselle (1939) discusses the use of acylethynylpyrroles for cyclodimerization into bis(acylmethylidene)dipyrrolo[1,2-a:1',2'-d]pyrazines. This research points to applications in organic synthesis, where such compounds serve as catalysts to promote specific reactions, leading to the formation of complex heterocyclic structures with potential pharmacological activities (Wasselle, 1939).

Polymeric Materials

Jeong et al. (1994) synthesized a new tetraphenylated heterocyclic diol, indicating the potential of similar compounds in the synthesis of polyarylates. These polymers exhibit high thermal stability and are readily soluble in various solvents, suggesting their utility in advanced materials science for applications requiring stable and durable polymeric materials (Jeong et al., 1994).

Electropolymerization and Electrochromic Materials

Research on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes indicates that compounds with pyrrole units can be polymerized to form materials with low oxidation potentials. These materials exhibit stability in their conducting form, suggesting applications in developing conducting polymers for electronic and electrochromic devices (Sotzing et al., 1996).

Antimicrobial Applications

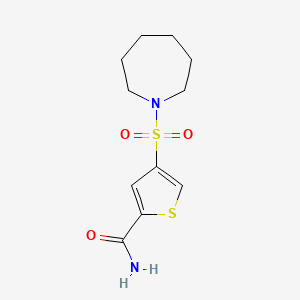

Padmavathi et al. (2011) explored bis(heterocycles) derived from sulfonylethenes for antimicrobial activity. The lead compounds from this research were screened for antimicrobial properties, indicating the potential of similar structures in developing new antimicrobial agents (Padmavathi et al., 2011).

Eigenschaften

IUPAC Name |

4,11-bis(2-methoxyphenyl)-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N4O6/c1-45-25-19-11-9-17-23(25)37-33(41)27-29(21-13-5-3-6-14-21)40-32-28(30(22-15-7-4-8-16-22)39(40)31(27)35(37)43)34(42)38(36(32)44)24-18-10-12-20-26(24)46-2/h3-20,27-32H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYSBJYFUBWKHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CC=C6)C(=O)N(C5=O)C7=CC=CC=C7OC)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,11-Bis(2-methoxyphenyl)-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)

![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)

![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)

![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)

![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)

![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5512290.png)

![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)